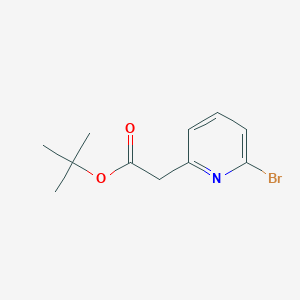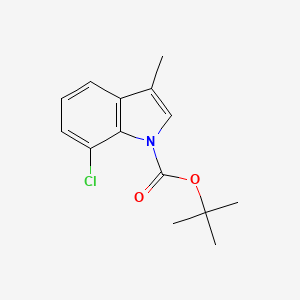
Benzoic acid, 2,4-difluoro-3-(triethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-DIFLUORO-3-(TRIETHYLSILYL)BENZOIC ACID: is a chemical compound with the molecular formula C13H18F2O2Si . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 3 is replaced by a triethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIFLUORO-3-(TRIETHYLSILYL)BENZOIC ACID typically involves the following steps :
Industrial Production Methods
Industrial production methods for 2,4-DIFLUORO-3-(TRIETHYLSILYL)BENZOIC ACID may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-DIFLUORO-3-(TRIETHYLSILYL)BENZOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atoms and the triethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can yield alcohols or aldehydes .
Applications De Recherche Scientifique
2,4-DIFLUORO-3-(TRIETHYLSILYL)BENZOIC ACID has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-DIFLUORO-3-(TRIETHYLSILYL)BENZOIC ACID involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and the triethylsilyl group can influence the compound’s binding affinity and specificity for these targets, thereby modulating their activity . The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
2,4-DIFLUORO-3-(TRIETHYLSILYL)BENZOIC ACID can be compared with other similar compounds, such as:
2,4-Difluorobenzoic Acid: Lacks the triethylsilyl group, which can affect its chemical reactivity and biological activity.
3-(Triethylsilyl)benzoic Acid: Lacks the fluorine atoms, which can influence its binding affinity and specificity for molecular targets.
2,4-Difluoro-3-(trimethylsilyl)benzoic Acid: Similar structure but with a trimethylsilyl group instead of a triethylsilyl group, which can affect its steric and electronic properties.
These comparisons highlight the unique features of 2,4-DIFLUORO-3-(TRIETHYLSILYL)BENZOIC ACID, such as the presence of both fluorine atoms and the triethylsilyl group, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
651027-06-4 |
|---|---|
Formule moléculaire |
C13H18F2O2Si |
Poids moléculaire |
272.36 g/mol |
Nom IUPAC |
2,4-difluoro-3-triethylsilylbenzoic acid |
InChI |
InChI=1S/C13H18F2O2Si/c1-4-18(5-2,6-3)12-10(14)8-7-9(11(12)15)13(16)17/h7-8H,4-6H2,1-3H3,(H,16,17) |
Clé InChI |
JVLRXFBENBMGGF-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)C1=C(C=CC(=C1F)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















